molecular formula C18H16N2O4S B2770161 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea CAS No. 2034568-19-7

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea

Cat. No.: B2770161
CAS No.: 2034568-19-7
M. Wt: 356.4
InChI Key: ZICQKOVPDJGWPQ-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H16N2O4S and its molecular weight is 356.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Researchers have developed methodologies for synthesizing novel pyridine, naphthyridine, and other heterocyclic derivatives involving reactions with furan or thiophenyl groups, showcasing the versatility of urea derivatives in synthesizing complex organic molecules with potential applications in material science and pharmaceuticals (Abdelrazek et al., 2010).

  • The synthesis of ureas from carboxylic acids through a Lossen rearrangement has been optimized, illustrating a methodological advancement in the preparation of urea derivatives under mild conditions, which could be relevant for synthesizing compounds similar to the one (Thalluri et al., 2014).

  • A study on 1-benzyl-3-furoyl-1-phenylthiourea, a thiourea derivative, through experimental and theoretical analyses including vibrational spectroscopy and XRD studies, highlights the structural and electronic characterization of such compounds, which may provide insights into the behavior of related urea derivatives (Lestard et al., 2015).

Applications in Organic Synthesis

  • Innovative approaches to synthesizing furano and pyrano pyrimidinones (thiones) through a one-pot diastereoselective reaction involving urea/thiourea showcase the compound's potential utility in the synthesis of complex heterocycles with implications in medicinal chemistry and material sciences (Ghorbani‐Vaghei et al., 2015).

Potential Antioxidant Activity

  • The synthesis and evaluation of derivatives for antioxidant activity highlight the broader potential of urea-based compounds in pharmacological applications. While not directly related to the specific urea derivative , these studies imply the chemical class's potential in biomedical research (George et al., 2010).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c21-18(20-13-1-3-15-16(9-13)24-11-23-15)19-7-5-14-2-4-17(25-14)12-6-8-22-10-12/h1-4,6,8-10H,5,7,11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICQKOVPDJGWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC3=CC=C(S3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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